

Pinocampheol vs isopinocampheol properties

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Compound Focus: Pinocampheol

CAS No.: 25465-65-0

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Chemical Profile of Isopinocampheol

Isopinocampheol is a monoterpene alcohol with the molecular formula $C_{10}H_{18}O$ and a molecular weight of 154.25 g/mol [1]. Its core structure is based on a **bicyclo[3.1.1]heptane** framework with substituents at the 2, 6, and 6 positions [2] [1].

- Stereochemistry Matters:** **Isopinocampheol** exists in different enantiomeric forms, and their biological activities can differ significantly. Much of the recent research focuses on the **(-)-isopinocampheol** enantiomer [2] [3].

Experimental Data and Synthesis

The synthesis of high-purity **(-)-isopinocampheol** is well-established. The following table summarizes a reliable procedure and its outcomes from *Organic Syntheses* [2]:

Aspect	Detailed Protocol and Results
Core Synthesis	Hydroboration of (+)-α-pinene using borane-methyl sulfide complex in tetrahydrofuran (THF) at 0-3°C , followed by oxidation [2].
Key Purification Step	Equilibration of the intermediate (-)-diisopinocampheylborane at 4°C for 3 days . This step is critical for achieving high enantiomeric purity [2].

Aspect	Detailed Protocol and Results
Oxidation & Work-up	The borinic acid intermediate is oxidized with 30% aqueous hydrogen peroxide at 35°C ± 3°C . The product is isolated via extraction and fractional distillation [2].
Yield & Purity	Yield: 80%. Purity (crude): 97.5% by GC. Melting Point (crude): 49-55°C. Optical Rotation: $[\alpha]^{19D} -34.3^\circ$ (c, 20 in ethanol) [2].
Final Recrystallization	Slurrying in pentane and cooling to -78°C yields crystals with 99.2% purity and a melting point of 52-55°C [2].

The experimental workflow for this synthesis can be visualized as follows:

Synthesis of (-)-Isopinocampheol

Start: (+)- α -Pinene

Reaction with Borane-Methyl Sulfide
in THF at 0-3°C

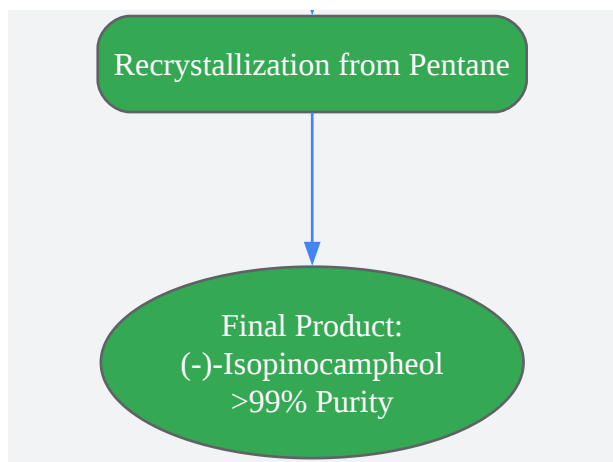
Formation of (-)-Diisopinocampheylborane
(White Solid Precipitate)

Equilibration at 4°C for 3 Days
(Crucial for High Enantiomeric Purity)

Oxidation with H₂O₂
at 35°C \pm 3°C

Work-up: Extraction with Ether

Purification: Fractional Distillation



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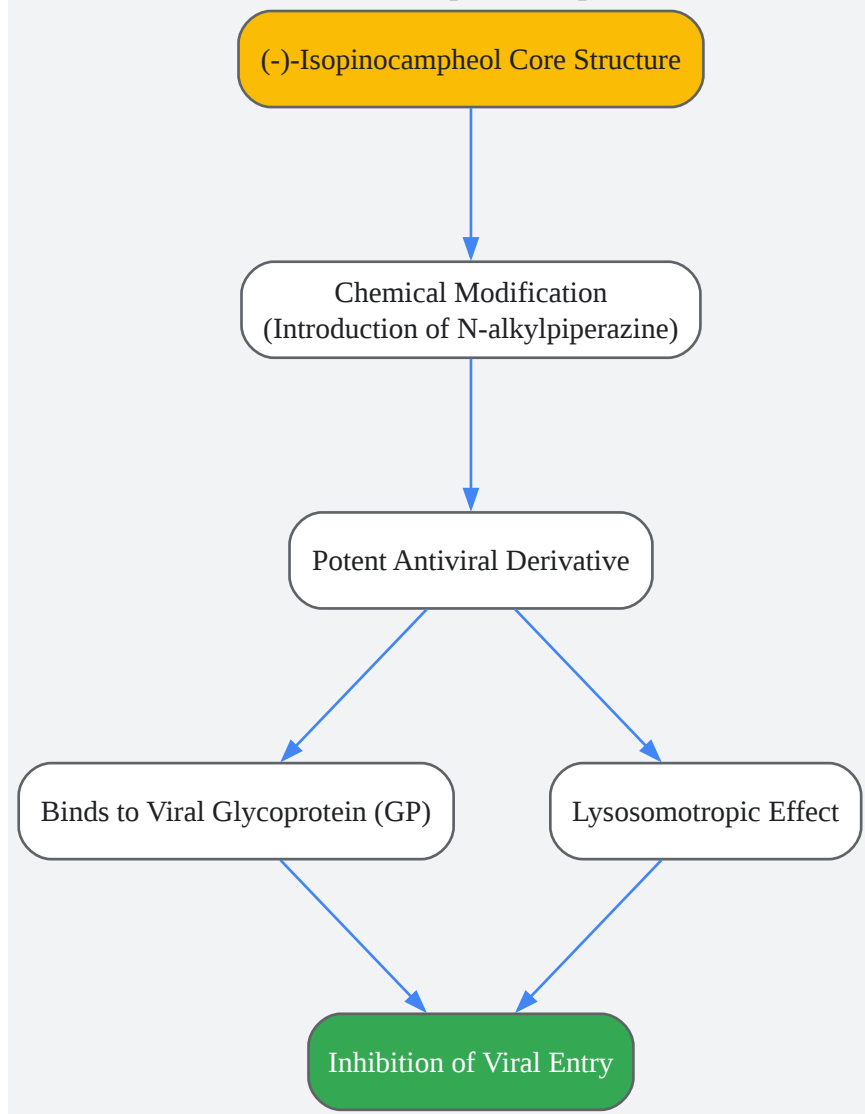
Antiviral Research and Derivatives

Recent research has explored modifying (-)-isopinocampheol to develop new antiviral agents. The structure-activity relationship for these derivatives is summarized below:

Biological Activity	Experimental Findings and Derivatives
Antifilovirus Activity	(-)-Isopinocampheol derivatives show inhibitory activity against Ebola virus (IC₅₀ 1.4-20 μM) and Marburg virus (IC₅₀ 11.3-47 μM) glycoprotein-mediated infection [3].
Key Heterocycle	Derivatives featuring an N-alkylpiperazine cycle demonstrated the most potent antiviral effects [3].
Proposed Mechanism	The compounds likely bind to viral surface glycoproteins (GPs) and possess lysosomotropic properties , suggesting a dual mechanism of action that disrupts the viral entry process [3].

The following diagram illustrates the structure-activity relationship and proposed mechanism of action for these antiviral derivatives:

Mechanism of Antiviral Isopinocampheol Derivatives



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Finding Information on Pinocampheol

The search results did not contain specific experimental data or properties for "**pinocampheol**," preventing a direct comparison. To obtain this information, you may find it helpful to:

- **Consult specialized databases** such as **SciFinder** or **Reaxys**, which are particularly comprehensive for chemical literature.
- **Refine your search terms** using the specific **CAS Registry Number** for **pinocampheol**, if available, to ensure accuracy.

- **Review the primary literature** cited in the overviews of monoterpenoid chemistry for foundational comparative data.

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References

1. Bicyclo[3.1.1]heptan-3-ol, 2,6,6-trimethyl-, (1 α ,2 β ,3 α ,5 α)- [webbook.nist.gov]
2. (-)-isopinocampheol [orgsyn.org]
3. (+)-fenchol and (-)-isopinocampheol derivatives targeting ... [pubmed.ncbi.nlm.nih.gov]

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